
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of nerolidol and is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol typically involves the use of geranylacetone and acetylene as starting materials . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol include:
Nerolidol: A naturally occurring sesquiterpene alcohol with similar structural features.
Farnesol: Another sesquiterpene alcohol with similar biological activities.
Geraniol: A monoterpenoid alcohol with similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diene, an alkyne, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
17958-06-4 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC名 |
acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3;1-2(3)4/h1,9,11,16H,7-8,10,12H2,2-5H3;1H3,(H,3,4) |
InChIキー |
XSUPBLGEOKDKKW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(C)(C#C)O)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


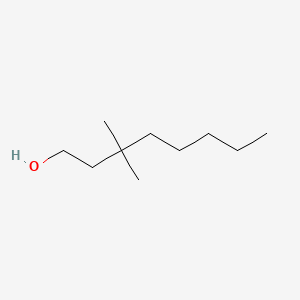
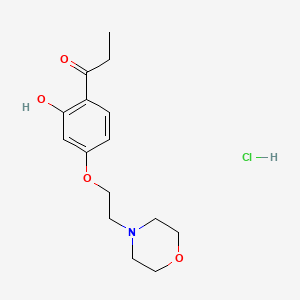
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
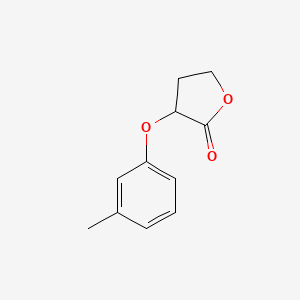

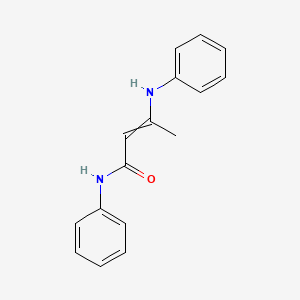



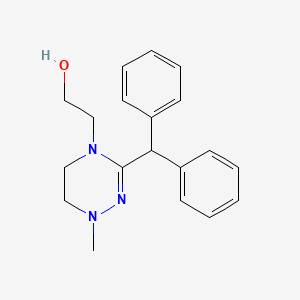
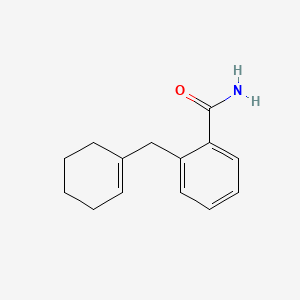
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


